molecular formula C15H16O2 B11878306 1-Oxaspiro[4.5]dec-3-en-2-one, 4-phenyl- CAS No. 183614-42-8

1-Oxaspiro[4.5]dec-3-en-2-one, 4-phenyl-

Cat. No.: B11878306
CAS No.: 183614-42-8
M. Wt: 228.29 g/mol
InChI Key: GRNJWPJPXMADOB-UHFFFAOYSA-N
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Description

4-phenyl-1-oxaspiro[45]dec-3-en-2-one is a chemical compound known for its unique spirocyclic structure, which consists of a phenyl group attached to an oxaspirodecane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-1-oxaspiro[4.5]dec-3-en-2-one typically involves a multi-step process. One common method is the Lewis acid-catalyzed Prins/pinacol cascade reaction. This process starts with the reaction of aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, leading to the formation of the oxaspirocycle . The reaction conditions often include the use of a Lewis acid catalyst, such as boron trifluoride etherate, and the reaction is carried out at room temperature to moderate temperatures.

Industrial Production Methods

While specific industrial production methods for 4-phenyl-1-oxaspiro[4.5]dec-3-en-2-one are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing continuous flow reactors to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-1-oxaspiro[4.5]dec-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxaspirocycle into alcohols or alkanes.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, such as nitro- or bromo-substituted phenyl oxaspirocycles, as well as oxidized or reduced forms of the spirocyclic structure.

Scientific Research Applications

4-phenyl-1-oxaspiro[4

Mechanism of Action

The mechanism of action of 4-phenyl-1-oxaspiro[4.5]dec-3-en-2-one, particularly its fungicidal activity, involves the inhibition of key enzymes in the fungal metabolic pathways. The compound targets specific enzymes, disrupting the synthesis of essential cellular components, leading to the death of the fungal cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-phenyl-1-oxaspiro[45]dec-3-en-2-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties

Properties

CAS No.

183614-42-8

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

4-phenyl-1-oxaspiro[4.5]dec-3-en-2-one

InChI

InChI=1S/C15H16O2/c16-14-11-13(12-7-3-1-4-8-12)15(17-14)9-5-2-6-10-15/h1,3-4,7-8,11H,2,5-6,9-10H2

InChI Key

GRNJWPJPXMADOB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(=CC(=O)O2)C3=CC=CC=C3

Origin of Product

United States

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